molecular formula C6H7N3O2 B1595872 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-05-2

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No. B1595872
CAS RN: 88394-05-2
M. Wt: 153.14 g/mol
InChI Key: FYFRUDVATNMIGT-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is 1S/C6H7N3O2/c1-9-3-2-8-4 (5 (7)10)6 (9)11/h2-3H,1H3, (H2,7,10) . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a powder at room temperature . The compound has a molecular weight of 153.14 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide and its derivatives are of interest in the synthesis of a variety of heterocyclic compounds. For instance, research has focused on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their relevance in medicinal chemistry due to their potential biological activities. These compounds are synthesized through reactions involving hydrazine hydrate and various acyl and aryl groups, underlining their versatility and applicability in creating pharmacologically active molecules (Hassan, Hafez, & Osman, 2014).

Catalytic Synthesis

In the context of drug synthesis, 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide plays a crucial role in the catalytic synthesis of pyrazinamide, a well-known antituberculous drug. This process involves oxidative ammonolysis, demonstrating the compound's significance in facilitating efficient and high-yield drug production (Kagarlitskii, Krichevskii, & Amirkhanova, 1999).

Antiviral Applications

The compound and its derivatives have been evaluated for antiviral activities, particularly against influenza A virus (H5N1 subtype). Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities, underscoring the potential of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Enzyme Inhibition

Research on derivatives of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has shown promising results in enzyme inhibition, particularly targeting acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. This suggests a potential therapeutic application of these derivatives in treating conditions such as Alzheimer's disease (Elumalai et al., 2014).

Anticancer Activity

Compounds derived from 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide have been synthesized and tested for their anticancer activity, with some derivatives showing potent inhibitory activity against cancer cell lines. This highlights the compound's role in the synthesis of potential anticancer agents (Abdellatif et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFRUDVATNMIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303298
Record name 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

CAS RN

88394-05-2
Record name 88394-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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